Pendetide hydrochloride

Description

Overview of Pendetide (B12302954) Hydrochloride as a Bifunctional Chelator

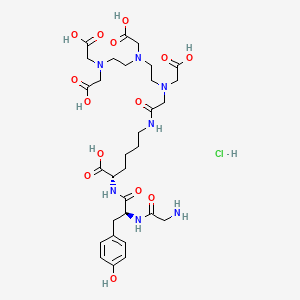

Pendetide hydrochloride is a derivative of diethylenetriaminepentaacetic acid (DTPA), a well-known chelating agent. cancer.govwikipedia.org Chemically, it is identified as glycyl-tyrosyl-(N,ε-diethylenetriaminepentaacetic acid)-lysine hydrochloride (GYK-DTPA-HCl). cancer.govfda.gov The "bifunctional" nature of this compound is central to its utility in medical research. One functional part of the molecule is the DTPA component, which acts as a powerful chelator, capable of securely binding to metallic radionuclides. wikipedia.org The other part of the molecule, the peptide linker (glycyl-tyrosyl-lysine), provides a reactive site for covalent attachment to biomolecules, most notably monoclonal antibodies. fda.govcreativebiolabs.net

This dual functionality allows this compound to act as a bridge, linking a radioactive isotope to a targeting molecule. The primary radionuclide chelated by Pendetide in clinical applications is Indium-111 (¹¹¹In). wikipedia.orgpatsnap.comusp.org The resulting complex is stable under physiological conditions, which is a critical requirement for radiopharmaceuticals to ensure that the radioisotope remains attached to the targeting molecule as it circulates in the body and accumulates at the target site. nih.gov

Historical Context of Chelator Development for Radiopharmaceutical Applications

The development of radiopharmaceuticals has been intrinsically linked to the evolution of chelating agents. In the mid-20th century, the initial use of radionuclides in medicine often involved simple radioactive ions or molecules. However, the need for more specific targeting of disease sites, particularly tumors, led to the development of bifunctional chelators. The concept was to design a molecule that could both hold a radioisotope and be attached to a protein or other targeting vector. nih.govnih.gov

One of the earliest and most important classes of bifunctional chelators to be developed was based on DTPA. mdpi.com The development of monofunctional DTPA derivatives represented a significant breakthrough, simplifying the process of labeling proteins and peptides with various radiometals. nih.gov This innovation paved the way for the creation of agents like this compound.

Over time, while acyclic (open-chain) chelators like DTPA and its derivatives proved useful, research also revealed their limitations, such as potential instability in vivo, which could lead to the release of the radiometal. nih.govmdpi.com This concern spurred the development of macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which generally form more kinetically inert complexes with radiometals. nih.govmdpi.com Despite the advent of these newer chelators, the foundation laid by DTPA derivatives like this compound was crucial in establishing the principles of immunoconjugate-based radiopharmaceuticals.

Role of this compound in Immunoconjugate Radiochemistry

The primary and most well-documented role of this compound is in the formulation of the immunoconjugate, Indium-111 (¹¹¹In) Capromab (B1176778) Pendetide, which is commercially known as ProstaScint®. fda.govpatsnap.com An immunoconjugate is a complex molecule that combines an antibody with another molecule, in this case, a radioactive agent. wikipedia.orgmdpi.com

In the case of ProstaScint®, the murine monoclonal antibody, Capromab, is conjugated to this compound. wikipedia.orgcreativebiolabs.net The Pendetide component then chelates the gamma-emitting radionuclide, ¹¹¹In. usp.org The Capromab antibody is designed to target the Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of prostate cancer cells. fda.govpatsnap.com However, it is important to note that the specific epitope of PSMA recognized by Capromab is located in the cytoplasmic domain of the antigen. fda.govnih.gov This means that the antibody can only bind to cells that are necrotic or have compromised cell membranes, a factor that has implications for its use in imaging viable tumor cells. creativebiolabs.net

The development of Capromab Pendetide was a significant step in immunoconjugate radiochemistry, demonstrating the feasibility of using a monoclonal antibody to deliver a radioisotope to a tumor site for diagnostic imaging purposes. nih.gov

Research Significance of this compound in Molecular Imaging Probe Development

This compound, through its use in Capromab Pendetide, has played a noteworthy role in the evolution of molecular imaging probes. nih.gov Molecular imaging is a field of medical imaging that visualizes and quantifies biological processes at the molecular and cellular levels. nih.govradiologykey.com ProstaScint®, utilizing this compound, was one of the early molecular imaging probes developed specifically for prostate cancer. patsnap.comresearchgate.net Its approval by the U.S. Food and Drug Administration in 1996 marked a milestone in the use of antibody-based radiopharmaceuticals for cancer imaging. creativebiolabs.net

The research significance of this compound lies in both its successes and its limitations, which have driven further innovation in the field. While ProstaScint® provided a new tool for the detection of metastatic prostate cancer, its clinical utility has been debated. nih.govnih.gov Limitations include the fact that it targets an intracellular epitope of PSMA, which may not be accessible in viable cancer cells, and the high background signal due to the slow clearance of the large antibody from the bloodstream. creativebiolabs.neturotoday.comresearchgate.net

These challenges have spurred the development of a new generation of molecular imaging probes for prostate cancer that aim to overcome these limitations. These newer probes often use smaller targeting molecules, such as antibody fragments or small-molecule inhibitors of PSMA, and may employ different chelators and radionuclides to achieve better imaging characteristics, such as higher sensitivity and specificity. nih.govnih.gov Therefore, the research journey of this compound and ProstaScint® serves as an important case study in the iterative process of designing and refining molecular imaging probes for improved diagnostic accuracy.

Properties

CAS No. |

159489-28-8 |

|---|---|

Molecular Formula |

C31H48ClN7O14 |

Molecular Weight |

778.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid;hydrochloride |

InChI |

InChI=1S/C31H47N7O14.ClH/c32-14-24(40)34-23(13-20-4-6-21(39)7-5-20)30(50)35-22(31(51)52)3-1-2-8-33-25(41)15-37(17-27(44)45)11-9-36(16-26(42)43)10-12-38(18-28(46)47)19-29(48)49;/h4-7,22-23,39H,1-3,8-19,32H2,(H,33,41)(H,34,40)(H,35,50)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,51,52);1H/t22-,23-;/m0./s1 |

InChI Key |

JMNLEUSKHHGBMQ-SJEIDVEUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O.Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O.Cl |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Pendetide Hydrochloride

Synthetic Methodologies for Pendetide (B12302954) Hydrochloride

The synthesis of Pendetide hydrochloride is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) followed by conjugation with a derivative of diethylenetriaminepentaacetic acid (DTPA). While specific proprietary details of its commercial synthesis are not fully public, the general approach can be inferred from standard peptide and conjugation chemistries.

The tripeptide backbone, Gly-Tyr-Lys, is assembled on a solid support. The synthesis starts from the C-terminal amino acid, lysine (B10760008), which is attached to the resin. The subsequent amino acids, tyrosine and glycine (B1666218), are added sequentially. Each step involves the deprotection of the N-terminal amine group and subsequent coupling of the next protected amino acid, a process repeated until the tripeptide sequence is complete.

Following the synthesis of the peptide, the DTPA moiety is conjugated to the lysine side chain. This is typically achieved by reacting the ε-amino group of the lysine residue with an activated form of DTPA, such as DTPA dianhydride. The reaction is carefully controlled to ensure selective acylation of the lysine side chain. Finally, the completed conjugate is cleaved from the solid support, and the protecting groups are removed. Purification is then carried out using techniques like high-performance liquid chromatography (HPLC) to isolate the pure Pendetide. The final step involves treatment with hydrochloric acid to form the hydrochloride salt. hodoodo.com

A similar methodology is employed in the synthesis of other chelator-peptide conjugates, such as those used for prostate-specific membrane antigen (PSMA) targeting. mdpi.com For instance, the synthesis of urea-based PSMA inhibitors involves generating an isocyanate intermediate from a protected glutamic acid ester, which then reacts with a protected lysine ester to form the core structure. mdpi.com Such established methods in peptide and conjugation chemistry form the basis for producing this compound with high purity.

Functional Group Chemistry for Linker-Chelator Conjugation

The versatility of Pendetide as a linker-chelator stems from its chemical structure, which incorporates multiple functional groups amenable to bioconjugation. The core of its function lies in the DTPA group, which acts as a powerful chelator for radionuclides like Indium-111, and the peptide component, which can be attached to targeting vehicles. wikipedia.orgunm.edu

Pendetide is famously conjugated to monoclonal antibodies (mAbs) for radioimmunodetection. wikipedia.org A prime example is Capromab (B1176778) pendetide (ProstaScint®), where Pendetide is linked to Capromab, a murine monoclonal antibody that targets Prostate Specific Membrane Antigen (PSMA). rxlist.comcreativebiolabs.net Another example is Satumomab pendetide, which involves conjugation to the B72.3 antibody for detecting other cancer types. drugfuture.comoncohemakey.com

The conjugation strategy often involves the carbohydrate domains located on the Fc region of the antibody. This site-specific approach offers several advantages over random conjugation to amino acid residues like lysine. The key steps are:

Oxidation of Oligosaccharides : The sugar moieties on the antibody's Fc region are oxidized using a mild oxidizing agent, such as sodium periodate. This reaction cleaves the vicinal diols of the sugar rings to generate reactive aldehyde groups.

Schiff Base Formation : The aldehyde groups on the oxidized antibody react with the primary amine of the Pendetide linker (specifically, the N-terminus of the glycine or the ε-amino group of lysine if it was not used for DTPA attachment) to form a Schiff base (an imine linkage).

Reductive Amination : The resulting imine bond is stabilized by reduction to a stable secondary amine linkage, typically using a reducing agent like sodium cyanoborohydride.

This method ensures that the antigen-binding sites of the antibody remain unaffected, preserving its immunoreactivity. drugfuture.com The resulting antibody-pendetide conjugate can then be radiolabeled with a diagnostic radionuclide, such as Indium-111, for imaging applications. creativebiolabs.net

The conjugation of Pendetide and similar linker-chelators to peptidomimetics and small molecules is a growing area of research for developing targeted radiopharmaceuticals with improved pharmacokinetic properties. mdpi.comnih.gov Peptides and small molecules offer advantages over large antibodies, such as better tumor penetration and faster clearance from circulation. nih.gov

Several modern bioconjugation strategies are applicable:

Click Chemistry : This refers to a class of reactions that are rapid, high-yielding, and biocompatible. mdpi.com The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this to be applied, the Pendetide precursor would need to be synthesized with an azide (B81097) or alkyne functional group, and the corresponding peptidomimetic or small molecule would bear the complementary group. The mild reaction conditions are well-suited for delicate biomolecules. mdpi.com

Thiol-Maleimide Chemistry : This is a widely used method for conjugating molecules that contain a free thiol (sulfhydryl) group, often from a cysteine residue. A maleimide-functionalized Pendetide derivative could be synthesized to react specifically with a thiol-containing peptidomimetic.

Hydrazone Formation : Aldehyde or ketone groups can be introduced into a targeting molecule, which can then react with a hydrazide-functionalized Pendetide to form a stable hydrazone linkage. This chemistry has been successfully used for labeling peptides and proteins with radionuclides. mdpi.com

The choice of conjugation strategy depends on the functional groups available on the targeting molecule and the desired stability of the final conjugate. mdpi.com The linker itself is a critical component, as it must maintain the stability of the conjugate in circulation but allow for efficient delivery of the radionuclide to the target site. mdpi.com

Optimization of Derivatization Protocols for Radiopharmaceutical Precursors

The preparation of a radiopharmaceutical is a critical step that requires careful optimization to ensure high radiochemical purity and yield. The process of labeling a Pendetide conjugate with a radionuclide, such as Indium-111 (¹¹¹In) or Gallium-68 (⁶⁸Ga), involves several parameters that must be fine-tuned. nih.govnih.gov

Optimization strategies often focus on the following parameters:

Precursor Concentration : The amount of the Pendetide conjugate used in the labeling reaction must be optimized. Too little can lead to low labeling efficiency, while too much can result in unreacted conjugate that requires removal.

pH of the Reaction Mixture : The formation of the metal-chelate complex is highly pH-dependent. A specific pH range is required for the radionuclide to be efficiently captured by the DTPA moiety of Pendetide. Buffers, such as sodium acetate, are often included in kits to maintain the optimal pH. rxlist.com

Reaction Temperature and Time : While some labeling reactions proceed efficiently at room temperature, others may require heating to increase the reaction rate and yield. nih.gov The incubation time must be sufficient to achieve maximum radiolabeling without causing degradation of the conjugate.

Purity of the Radionuclide : The radionuclide solution must be free from metallic impurities that could compete with the desired radionuclide for chelation by Pendetide.

Use of Additives : Antioxidants like ascorbic acid may be added to prevent oxidation of the radiopharmaceutical, particularly with sensitive radionuclides or conjugates. nih.gov

Automated synthesis modules are increasingly used for the production of radiopharmaceuticals. nih.govescholarship.org These systems allow for precise control over reaction parameters and enable a more streamlined and reproducible optimization process. For example, in the synthesis of ⁶⁸Ga-PSMA-11, an automated module controls the transfer of ⁶⁸GaCl₃, the reaction temperature (e.g., 100°C), and the subsequent purification on a C18 cartridge. nih.gov Such high-throughput and automated methods significantly shorten the time required for developing and optimizing new radiopharmaceutical precursors. escholarship.org

Analytical Characterization Techniques for this compound Conjugates

The structural complexity and heterogeneity of biomolecule conjugates, such as those made with Pendetide, necessitate a suite of advanced analytical techniques for their characterization. nih.gov A combination of methods is required to confirm the identity, purity, and stability of the final product. up.ac.za

| Technique | Purpose | Information Obtained |

| Mass Spectrometry (MS) | To determine molecular weight and identify conjugation sites. | Confirms successful conjugation, determines the number of Pendetide molecules per antibody (drug-to-antibody ratio), and identifies the specific amino acids or glycans where conjugation occurred. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify different species. | Separates the conjugate from unconjugated antibody, free Pendetide, and other impurities. Size-Exclusion (SEC-HPLC) assesses aggregation, while Reversed-Phase (RP-HPLC) and Hydrophobic Interaction (HIC) can separate species with different numbers of conjugated linkers. nih.gov |

| Capillary Electrophoresis (CE) | To provide high-resolution separation based on charge and size. | Offers complementary information to HPLC for purity assessment and can be coupled with MS (CE-MS) for detailed characterization of different conjugate forms. up.ac.za |

| Peptide Mapping | To confirm the location of conjugation. | The conjugate is enzymatically digested into smaller peptides, which are then analyzed by LC-MS. This allows for precise identification of the amino acid residues that have been modified with Pendetide. nih.gov |

| UV-Vis Spectroscopy | To determine protein concentration and conjugation ratio. | Measures the absorbance of the protein and potentially the conjugated linker to calculate the concentration and the average number of chelators per biomolecule. |

These analytical methods are crucial throughout the development process, from characterizing the initial Pendetide-biomolecule conjugate to performing quality control on the final radiolabeled product. nih.govup.ac.za They ensure that each batch of the radiopharmaceutical precursor is consistent and meets the required specifications for clinical use.

Radiolabeling Chemistry of Pendetide Hydrochloride Conjugates

Principles of Radiometal Chelation with Pendetide (B12302954) Hydrochloride

The fundamental principle of using pendetide hydrochloride in radiopharmaceuticals lies in the chemistry of coordination complexes. The pendetide molecule, derived from DTPA, is a polyaminocarboxylic acid with multiple donor atoms—three nitrogen atoms from the diethylenetriamine backbone and five carboxyl groups. These donor sites can form multiple coordination bonds with a single metal ion, effectively enveloping it in a stable, cage-like structure.

This process, known as chelation, is crucial for creating a stable radiopharmaceutical. Once the radiometal is chelated by pendetide, it is prevented from dissociating and accumulating in non-target tissues in the body. The pendetide is typically conjugated to a biologically active molecule (e.g., a somatostatin analogue like octreotide) that targets specific receptors on tumor cells. The resulting radiolabeled conjugate circulates in the body, binds to the target cells, and allows for visualization via imaging or delivery of a therapeutic radiation dose. The stability of the bond between the radiometal and the pendetide chelator is paramount to the efficacy and safety of the agent. The In³⁺ ion, for instance, forms an eight-coordinated complex with DTPA-based chelators. nih.gov

Indium-111 (¹¹¹In) Radiolabeling Procedures and Optimization

Indium-111 is a gamma-emitting radionuclide widely used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT). Its physical properties are well-suited for medical imaging, and it forms stable complexes with pendetide. The most common pendetide conjugate labeled with ¹¹¹In is ¹¹¹In-pentetreotide, where pendetide is attached to the octreotide peptide.

The labeling procedure is typically a straightforward, single-step process. eur.nl It involves mixing a sterile, non-pyrogenic solution of ¹¹¹In-chloride with the pendetide-conjugated peptide in a buffered aqueous solution. The reaction can often be carried out at room temperature, making it convenient for clinical settings. nih.gov

| Property | Indium-111 |

| Half-life | 2.8 days |

| Primary Emissions | Gamma rays (171 keV, 245 keV) |

| Primary Use | Diagnostic Imaging (SPECT) |

| Chelator | Pendetide (DTPA) |

To ensure the quality and safety of the radiopharmaceutical, the radiochemical purity (RCP) must be determined before administration. The RCP is the percentage of the total radioactivity in the desired chemical form—in this case, ¹¹¹In bound to the pendetide conjugate. Regulatory standards typically require an RCP of greater than 95%. eur.nl

Several analytical methods are used to assess RCP, with planar chromatography being the most common.

Instant Thin-Layer Chromatography (ITLC) : This is a rapid and widely used method. A small spot of the radiolabeled solution is placed on a stationary phase, such as an ITLC-SG (silica gel impregnated glass fiber) strip. The strip is then developed in a mobile phase, typically a citrate buffer solution (e.g., 0.1M sodium citrate, pH 5). nih.gov In this system, the chelated ¹¹¹In-pendetide conjugate migrates with the solvent front, while impurities like free ¹¹¹In-chloride remain at the origin. By measuring the radioactivity distribution on the strip, the RCP can be calculated.

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and can separate the desired product from various impurities with greater precision. While more complex and time-consuming than ITLC, it is a valuable tool for validation and detailed quality control. ru.nlmdpi.com

A study validating alternative stationary phases for determining the RCP of ¹¹¹In-pentetreotide found that both iTLC-SG (Varian) and HPTLC silica gel 60 (Merck) are suitable alternatives to the previously standard ITLC-SG (Pall-Gelman). nih.gov

Several factors can affect the efficiency and yield of the radiolabeling reaction:

pH : The pH of the reaction mixture is critical. The chelation reaction is typically performed in a slightly acidic buffer, such as sodium citrate at a pH of 5 to 6, to ensure the stability of both the peptide and the resulting complex. nih.govnih.gov

Temperature and Incubation Time : While labeling with ¹¹¹In can be achieved at room temperature within 30 minutes, reaction conditions can be optimized. nih.gov Studies have shown that incubation for 30 minutes at room temperature or 90 minutes at 4°C results in high labeling efficiencies (92-96%). nih.gov

Molar Ratio : The ratio of the chelator to the radionuclide can influence the labeling efficiency. A sufficient amount of the pendetide conjugate is needed to chelate all the available ¹¹¹In.

Competing Metal Ions : The presence of other metal ions (e.g., iron, zinc, copper) in the ¹¹¹In-chloride solution can compete with ¹¹¹In for the binding sites on the pendetide chelator, potentially reducing the radiochemical yield. High-purity radionuclide solutions are therefore essential.

Radiolysis : High concentrations of radioactivity can lead to the degradation of the radiolabeled compound through a process called radiolysis. The addition of stabilizers, such as ascorbic acid or ethanol, can mitigate this effect, especially when preparing high specific activity formulations. inca.gov.br

Exploratory Radiolabeling with Alternative Radionuclides

While ¹¹¹In is excellent for imaging, other radionuclides with beta-particle emissions are required for therapy. The suitability of pendetide (DTPA) as a chelator for these therapeutic radiometals has been a subject of significant research.

| Radionuclide | Half-life | Primary Emissions | Primary Use | Preferred Chelator |

| Indium-111 | 2.8 days | Gamma | Imaging | DTPA |

| Yttrium-90 | 64.1 hours | Beta | Therapy | DOTA |

| Lutetium-177 | 6.65 days | Beta, Gamma | Therapy | DOTA |

Yttrium-90 is a pure, high-energy beta-emitter, making it a potent radionuclide for peptide receptor radionuclide therapy (PRRT). However, early attempts to label DTPA-conjugated peptides with ⁹⁰Y were met with significant challenges. The ⁹⁰Y-DTPA complex proved to be insufficiently stable in vivo. oup.com This instability led to the dissociation of ⁹⁰Y from the chelator, resulting in the free ⁹⁰Y accumulating in bone. This off-target accumulation caused significant dose-limiting myelotoxicity (toxicity to the bone marrow). oup.com

To overcome this critical stability issue, the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) was introduced. DOTA forms a much more kinetically inert and thermodynamically stable complex with ⁹⁰Y, preventing its release in vivo. Consequently, DOTA-conjugated peptides, such as ⁹⁰Y-DOTATOC, have become the standard for PRRT with Yttrium-90. oup.comunm.edunih.govresearchgate.net

Lutetium-177 is another highly effective radionuclide for therapy, emitting both beta particles for treatment and gamma rays that allow for simultaneous imaging. Similar to Yttrium-90, the choice of chelator is critical for the successful application of ¹⁷⁷Lu.

While ¹⁷⁷Lu-DTPA complexes are stable and clear rapidly through the kidneys, DOTA-conjugated peptides have demonstrated superior properties for therapeutic applications. nih.govresearchgate.net Comparative studies in patients have shown that the uptake of ¹⁷⁷Lu-DOTATATE ([DOTA⁰,Tyr³]octreotate) in tumors is three- to four-fold higher than that of ¹¹¹In-pentetreotide ([¹¹¹In-DTPA⁰]octreotide). snmjournals.orgresearchgate.net This significantly higher tumor uptake and retention for DOTA-based agents leads to a greater therapeutic dose delivered to the cancer cells. nih.gov Therefore, despite the utility of pendetide for ¹¹¹In imaging, DOTA has become the chelator of choice for therapeutic strategies involving Lutetium-177. unm.edu

Considerations for Positron Emitting Metals

The radiolabeling of this compound, a derivative of diethylenetriaminepentaacetic acid (DTPA), with positron-emitting metals is a critical area of research for the development of novel positron emission tomography (PET) imaging agents. The selection of a suitable positron-emitting radionuclide is governed by several factors, including its physical half-life, positron energy, and the coordination chemistry of the metallic cation. Commonly investigated positron-emitting metals for labeling chelator-peptide conjugates include Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr).

This compound, as an acyclic chelator, offers rapid radiolabeling kinetics at room temperature, which is advantageous for short-lived isotopes like ⁶⁸Ga (half-life of 68 minutes). However, the stability of the resulting complex is a significant consideration. The coordination chemistry of Ga³⁺, Cu²⁺, and Zr⁴⁺ with the DTPA backbone of pendetide dictates the in vivo performance of the radiolabeled conjugate.

For instance, ⁶⁸Ga is typically coordinated as a hexacoordinate ion. While DTPA-based chelators can form complexes with ⁶⁸Ga, these are often less stable in vivo compared to those formed with macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This is primarily due to the kinetic inertness of the macrocyclic complexes, which better resist transchelation to endogenous proteins like transferrin. nih.gov

⁶⁴Cu, with its longer half-life of 12.7 hours, allows for imaging at later time points. However, the stability of ⁶⁴Cu-DTPA complexes is a known challenge. The relatively open structure of the acyclic DTPA may not sufficiently sequester the Cu²⁺ ion, leading to in vivo dissociation and subsequent accumulation of the radionuclide in non-target tissues, particularly the liver. nih.govnih.gov

⁸⁹Zr, with a half-life of 78.4 hours, is well-suited for labeling large molecules like antibodies that have slow pharmacokinetics. While the siderophore-based chelator desferrioxamine (DFO) is the current clinical standard for ⁸⁹Zr, DTPA has also been investigated. Studies have shown that zirconium can form stable complexes with DTPA. nih.gov However, the in vivo stability of ⁸⁹Zr-DTPA complexes requires careful evaluation against established chelators to ensure minimal release of the radionuclide, which can lead to accumulation in bone. nih.gov

The choice of the positron-emitting metal for labeling this compound conjugates, therefore, involves a trade-off between the ease and speed of radiolabeling and the in vivo stability of the resulting complex.

Stability of Radiolabeled this compound Conjugates

The stability of a radiolabeled conjugate is paramount to its successful application as a PET imaging agent. Instability can lead to the release of the radionuclide from the chelator, resulting in poor image quality due to high background signal and potential off-target radiation dose to healthy tissues. The stability is typically assessed both in vitro and in vivo.

In vitro radiostability studies are crucial for predicting the in vivo behavior of a radiolabeled this compound conjugate. These studies typically involve incubating the radiolabeled compound in various biological media, such as human serum or plasma, at physiological temperature (37°C) for different durations. The percentage of intact radiolabeled conjugate is then determined at various time points using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

Studies on DTPA-based conjugates with positron-emitting metals have demonstrated variable stability in serum. For example, a study on a ⁶⁸Ga-labeled CHX-A''-DTPA-peptide conjugate showed no detectable changes after incubation in human serum for up to 8 hours. mdpi.comresearchgate.net In another study, a [⁶¹Cu]DTPA complex was found to be stable in human serum at 37°C for up to 3 hours. bibliotekanauki.pl

However, the stability of ⁶⁴Cu-DTPA conjugates in serum has been shown to be significantly lower. One study reported that for an unsubstituted ⁶⁴Cu-DTPA-rituximab conjugate, only 14.0% of the radioactivity remained associated with the antibody after 48 hours in serum. nih.gov This highlights the propensity of ⁶⁴Cu to dissociate from the acyclic DTPA chelator.

The stability of ⁸⁹Zr complexes with DTPA has also been investigated. While zirconium is known to form stable complexes with DTPA, challenge studies with competing chelators like EDTA are often performed to assess their kinetic inertness. nih.govnih.gov

The following interactive table summarizes representative in vitro stability data for DTPA-based conjugates with various positron-emitting metals in biological media.

| Radionuclide | DTPA Derivative | Biological Medium | Incubation Time | % Intact Complex |

| ⁶⁸Ga | CHX-A''-DTPA | Human Serum | 8 hours | >95% |

| ⁶¹Cu | DTPA | Human Serum | 3 hours | >99% |

| ⁶⁴Cu | DTPA | Serum | 48 hours | 14.0% |

| ⁸⁹Zr | DFO (for comparison) | Human Plasma | 7 days | >98% |

| ⁸⁹Zr | DOTA | Human Serum | 7 days | >95% |

This table is for illustrative purposes and combines data from studies on different DTPA derivatives and conjugates.

A critical aspect of evaluating this compound as a chelator for positron-emitting metals is to compare its stability with other commonly used chelators, particularly macrocyclic chelators like DOTA and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).

Gallium-68: It is generally accepted that DTPA and its derivatives are less suitable for chelating ⁶⁸Ga compared to macrocyclic chelators due to lower kinetic inertness. nih.gov While DTPA can achieve high radiochemical yields with ⁶⁸Ga, the resulting complexes are more prone to decomposition in vivo. nih.gov Comparative studies have shown that DOTA and NOTA form more stable complexes with ⁶⁸Ga. nih.govspringermedizin.de The stability constant for the Ga³⁺-NOTA complex (log KML = 31.1) is significantly higher than that for the Ga³⁺-DOTA complex (log KML = 21.3). nih.gov

Copper-64: The stability of ⁶⁴Cu complexes with acyclic chelators like DTPA is markedly lower than with macrocyclic chelators. Macrocyclic Cu(II) complexes are kinetically more inert than Cu(II)-DTPA. nih.gov A direct comparison of a ⁶⁴Cu-DTPA-rituximab conjugate with macrocyclic chelator conjugates (NOTA, DOTA, etc.) in serum showed significantly lower stability for the DTPA conjugate (14.0% intact at 48h) compared to the NOTA conjugate (97.5% intact at 48h). nih.gov This difference is attributed to the rigid and pre-organized structure of the macrocyclic chelators, which "cages" the metal ion more effectively.

Zirconium-89: For ⁸⁹Zr, the standard chelator is DFO. However, concerns about the in vivo stability of the ⁸⁹Zr-DFO complex have led to the investigation of other chelators, including DOTA and DTPA. Recent studies have demonstrated that ⁸⁹Zr-DOTA complexes exhibit extraordinary stability, superior to that of ⁸⁹Zr-DFO. rsc.orgbiorxiv.org While DTPA can form stable complexes with zirconium, comparative studies often highlight the superior kinetic inertness of DOTA-based systems in challenge assays. nih.gov

The following interactive table provides a comparative overview of the stability of complexes formed with DTPA derivatives and other chelators for different positron-emitting metals.

| Radionuclide | Chelator | Key Stability Finding |

| ⁶⁸Ga | DTPA Derivative | Less stable in vivo compared to macrocycles. nih.gov |

| ⁶⁸Ga | DOTA | Forms stable complexes, but NOTA is superior. nih.gov |

| ⁶⁸Ga | NOTA | Higher stability constant than DOTA. nih.gov |

| ⁶⁴Cu | DTPA Derivative | Significantly less stable in serum than macrocycles. nih.gov |

| ⁶⁴Cu | DOTA | More stable than DTPA, but still shows some in vivo instability. nih.gov |

| ⁶⁴Cu | NOTA | Forms highly stable complexes with ⁶⁴Cu. nih.gov |

| ⁸⁹Zr | DTPA | Forms stable complexes, but kinetic inertness is a consideration. nih.gov |

| ⁸⁹Zr | DFO | Clinical standard, but shows some in vivo instability. nih.gov |

| ⁸⁹Zr | DOTA | Exhibits superior stability to DFO. rsc.orgbiorxiv.org |

This table synthesizes findings from multiple comparative studies.

Molecular Targeting Mechanisms and Ligand Receptor Interactions

Prostate-Specific Membrane Antigen (PSMA) as a Molecular Target

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II, is a type II transmembrane glycoprotein (B1211001) that has become a premier target for the diagnosis and therapy of prostate cancer. emjreviews.comaacrjournals.org Its expression is highly restricted, with significantly elevated levels found on the surface of prostate cancer cells compared to most other tissues in the body. patsnap.comaacrjournals.org This differential expression makes it an ideal biomarker for distinguishing malignant prostate tissue from healthy tissue. scispace.com

The targeting vector for pendetide (B12302954) hydrochloride is the murine monoclonal antibody (MAb) capromab (B1176778), specifically the 7E11-C5.3 clone. creativebiolabs.netdrugs.com Unlike many other PSMA-targeting antibodies, 7E11-C5.3 recognizes a specific epitope located on the intracellular (cytoplasmic) domain of the PSMA protein. patsnap.comdrugs.comsnmjournals.org Biochemical studies have mapped this epitope to the N-terminus of the PSMA molecule, identifying the minimal reactive peptide sequence as consisting of six amino acids: MWNLLH. nih.gov The antibody was developed using the LNCaP human prostate cancer cell line. nih.govaacrjournals.org

The intracellular location of the 7E11-C5.3 epitope has profound implications for the behavior of the resulting radiotracer, ¹¹¹In-capromab pendetide. For the antibody to bind to its target, it must first cross the cell membrane. In healthy, viable cells, the membrane is intact, sequestering the epitope and making it inaccessible to the antibody circulating in the bloodstream. snmjournals.orgtaylorandfrancis.com

Consequently, ¹¹¹In-capromab pendetide primarily binds to prostate cancer cells that are dead, dying, or have compromised membrane integrity (necrotic cells). creativebiolabs.netsnmjournals.orgnih.gov This mechanism means the agent's accumulation is dependent on the presence of non-viable tumor cells. taylorandfrancis.com This characteristic is a significant limitation, as it prevents the imaging of intact, viable tumor cell populations and can lead to false-negative results, particularly in detecting bone metastases where there may be fewer necrotic cells. nih.govnih.gov

PSMA is overexpressed in more than 95% of prostate adenocarcinomas. drugs.comauntminnie.com Its expression levels are not static and tend to increase as the cancer progresses. Higher PSMA expression is associated with advanced tumor stage, higher Gleason grades, and the development of metastatic castration-resistant prostate cancer (mCRPC). auntminnie.comnih.govmdpi.com Furthermore, androgen deprivation therapy, a common treatment for prostate cancer, has been shown to upregulate PSMA expression. aacrjournals.orgmdpi.comaacrjournals.org This upregulation can make PSMA an even more prominent target in patients with advanced, hormone-refractory disease. auntminnie.com While highly expressed in prostate cancer, PSMA is also found in the neovasculature of other solid tumors, but not typically in the vasculature of normal tissues. creativebiolabs.netaacrjournals.org

Receptor-Mediated Internalization Processes

Receptor-mediated endocytosis is a critical process for many targeted therapies, allowing for the internalization of a ligand after it binds to a cell surface receptor. nih.gov For PSMA, ligands that bind to its large extracellular domain can trigger this process, causing the PSMA-ligand complex to be drawn into the cell. snmjournals.orgsnmjournals.org This internalization is a key feature for therapeutic agents that need to deliver a cytotoxic payload inside the cancer cell. mdpi.com

However, for pendetide hydrochloride's conjugate, ¹¹¹In-capromab pendetide, the targeting mechanism does not rely on classical receptor-mediated endocytosis. Since the 7E11-C5.3 antibody binds to an intracellular epitope, it bypasses the need for binding to the cell surface and subsequent internalization. emjreviews.comsnmjournals.org The primary mechanism of entry into the cell is through permeable membranes of non-viable cells. creativebiolabs.net While PSMA as a molecule is capable of internalization, this specific function is not exploited by capromab pendetide because its binding site is already within the cell's cytoplasm. nih.govsnmjournals.org

Binding Affinity and Specificity Studies of Pendetide Conjugates

The capromab pendetide conjugate demonstrates a high degree of specificity for its target, the PSMA protein. auntminnie.com Studies have shown that the 7E11-C5.3 antibody is reactive with over 95% of prostate adenocarcinomas evaluated. drugs.com Its binding is highly restricted to prostate epithelium, with minimal binding to other types of cancers or normal tissues, with some exceptions including benign prostatic tissue. auntminnie.com While specific quantitative binding affinity values (such as the dissociation constant, Kd) are not consistently reported in all literature, the high rate of reactivity in prostate cancer specimens underscores its strong and specific interaction with the intracellular PSMA epitope. drugs.comauntminnie.com This specificity is crucial for its function as a diagnostic imaging agent, as it minimizes background signal from non-target tissues. patsnap.com

Comparative Analysis with Extracellular PSMA-Targeting Agents

The landscape of PSMA-targeting agents has evolved significantly, with the development of numerous ligands that bind to the extracellular domain of PSMA. These agents offer a stark contrast to the intracellular-binding mechanism of capromab pendetide.

Extracellular agents, which include both monoclonal antibodies like J591 and various small-molecule inhibitors (e.g., PSMA-617, DCFPyL), can bind to the surface of living, intact prostate cancer cells. snmjournals.orgnih.govnih.gov This is the most significant advantage over capromab pendetide, as it allows for the visualization and treatment of the entire viable tumor population, not just the necrotic components. emjreviews.com

The ability to bind to live cells means that extracellular agents can be internalized through receptor-mediated endocytosis, a feature leveraged for delivering therapeutic radionuclides or drugs directly into the cancer cells. snmjournals.orgsnmjournals.org In contrast, ¹¹¹In-capromab pendetide's reliance on cell death limits its utility, particularly for modern therapeutic applications (theranostics) and has led to it being considered less sensitive than newer agents. taylorandfrancis.comnih.gov Clinical imaging studies have demonstrated that small-molecule PET tracers targeting the extracellular domain are superior to ¹¹¹In-capromab pendetide, especially in detecting recurrent and metastatic disease. snmjournals.org

| Feature | Capromab Pendetide (Intracellular Target) | Extracellular PSMA-Targeting Agents (e.g., J591, PSMA-617) |

|---|---|---|

| Target Epitope | Intracellular (cytoplasmic) domain of PSMA snmjournals.org | Extracellular domain of PSMA snmjournals.org |

| Target Cell State | Binds to non-viable, necrotic, or apoptotic cells with compromised membranes creativebiolabs.netnih.gov | Binds to viable, intact cells emjreviews.comnih.gov |

| Mechanism of Cellular Entry | Passage through disrupted cell membranes creativebiolabs.net | Receptor-mediated endocytosis after binding to the cell surface snmjournals.orgsnmjournals.org |

| Clinical Advantage | First clinically available PSMA-targeting agent nih.gov | Higher sensitivity for detecting metastases; enables targeting of viable tumor bulk; suitable for theranostics snmjournals.orgtaylorandfrancis.com |

| Clinical Limitation | Inability to bind to live tumor cells, leading to lower sensitivity and potential for false negatives taylorandfrancis.comnih.gov | Potential for uptake in other PSMA-expressing normal tissues (e.g., salivary glands, kidneys) emjreviews.com |

Molecular Mechanisms of Signal Transduction in Target Cells

The mechanism of action of capromab pendetide is centered on its role as a radiolabeled diagnostic agent rather than a therapeutic modulator of cellular function. patsnap.com Signal transduction pathways are cascades of molecular events initiated by the binding of a ligand to a receptor on a viable cell, leading to a specific cellular response.

Given that capromab pendetide specifically binds to an intracellular epitope of PSMA, it requires access to the cell's cytoplasm. creativebiolabs.nettaylorandfrancis.comnih.gov This access is primarily possible in tumor cells that are dying or necrotic and have compromised membrane integrity. nih.govnih.gov In such non-viable cells, the highly organized molecular machinery required for signal transduction is typically dismantled or non-functional. Therefore, the binding of capromab pendetide to its intracellular target does not initiate a signal transduction cascade.

The clinical utility of this agent is not derived from altering cell signaling but from the physical accumulation of the attached radionuclide, Indium-111, at sites of prostate cancer. patsnap.compatsnap.com The gamma radiation emitted by Indium-111 is then detected by a gamma camera, allowing for the visualization of cancerous tissue. patsnap.comcreativebiolabs.net Its function is to provide diagnostic information on the location and extent of the disease, not to interfere with or activate signaling pathways within the cancer cells. patsnap.comtaylorandfrancis.com

Preclinical Research and in Vitro / in Vivo Studies

In Vitro Cellular Binding and Uptake Studies

The in vitro evaluation of capromab (B1176778) pendetide (B12302954) has been essential in establishing its specificity and binding characteristics to its target, the prostate-specific membrane antigen (PSMA). These studies have provided a foundational understanding of its mechanism of action at the cellular level.

Cell Line Models for Target Expression

A critical aspect of the preclinical assessment of capromab pendetide involves the use of well-characterized cell line models to investigate its interaction with PSMA. The LNCaP human prostate adenocarcinoma cell line is a primary model used in these studies, as it is known to express high levels of PSMA. nih.gov This cell line was instrumental in the initial generation of the 7E11-C5.3 monoclonal antibody, the antibody component of capromab pendetide. nih.gov

To demonstrate specificity, studies have also employed prostate tumor cell lines that are negative for PSMA expression, such as PC-3 and Du-145. nih.gov The lack of accumulation of Indium In-111 capromab pendetide in these cell lines serves as a negative control, confirming that the binding is target-specific. nih.gov Immunohistochemical studies have shown that the 7E11-C5.3 antibody is reactive with over 95% of prostate adenocarcinomas evaluated. fda.gov

Competitive Binding Assays and Saturation Analysis

Saturation binding studies have been conducted to determine the binding affinity and the number of binding sites of antibodies targeting PSMA. For an antibody targeting the extracellular domain of PSMA, the dissociation constant (Kd) was determined to be 1.83 nM with a maximum number of binding sites (Bmax) of 600,000-800,000 sites per nonpermeated LNCaP cell. nih.gov In contrast, studies with permeated LNCaP cells, which allow antibodies to access intracellular epitopes, showed a Bmax of approximately 95,000 sites/cell for the 7E11-C5.3 antibody. nih.gov This is significant because the epitope recognized by the capromab antibody is located in the cytoplasmic domain of PSMA. fda.gov

The binding of capromab pendetide is therefore dependent on the permeability of the cell membrane, which often occurs in dying or necrotic tumor cells. creativebiolabs.net This high degree of specificity for prostate cancer cells has been demonstrated across numerous in vitro studies. auntminnie.com

Cellular Retention and Efflux Mechanisms

The mechanism of cellular uptake for capromab pendetide is linked to its binding to an intracellular epitope of PSMA. patsnap.comnih.gov This implies that the antibody does not bind significantly to viable, intact cells but rather to cells with compromised membrane integrity, which are often present in the tumor microenvironment. creativebiolabs.net Once bound to the intracellular domain of PSMA, the radiolabeled conjugate is retained within the cell, allowing for diagnostic imaging. Studies have indicated that there is little internalization of the tracer over a 48-hour period at 37°C in intact cells, further supporting the binding mechanism to non-viable cells. nih.gov

In Vivo Animal Model Systems for Evaluation

Following the characterization of its in vitro properties, the evaluation of capromab pendetide progressed to in vivo animal models to assess its targeting efficacy, pharmacokinetics, and biodistribution in a more complex biological system.

Xenograft Models of PSMA-Expressing Carcinomas

The most common in vivo model for evaluating capromab pendetide involves the use of nude mice bearing subcutaneous xenografts of human prostate cancer cell lines. nih.govsnmjournals.org The PSMA-positive LNCaP cell line is frequently used to establish these tumors. nih.govsnmjournals.orgrug.nl In these models, intravenously injected Indium In-111 capromab pendetide has demonstrated specific accumulation in the LNCaP tumors. nih.govrug.nl

To further validate the specificity of tumor uptake, control studies have been performed using PSMA-negative xenografts, such as those derived from PC-3 or DU-145 cells. nih.govsnmjournals.org In these models, no significant accumulation of the radiolabeled antibody in the tumors was observed. nih.gov Additionally, a nonspecific, isotype-matched antibody conjugated with the same linker-chelator and radiolabel did not localize to the LNCaP tumors, reinforcing the target-specific nature of capromab pendetide. nih.gov

Preclinical Pharmacokinetics and Biodistribution Analysis

Biodistribution studies in LNCaP tumor-bearing nude mice have provided quantitative data on the uptake and clearance of Indium In-111 capromab pendetide. nih.gov These studies revealed high uptake in the tumor, which increased over time. nih.gov One study reported a tumor uptake of 14% of the injected dose per gram (% ID/g) at day 1 post-injection, increasing to 30% ID/g by days 3 and 7. nih.gov In contrast, uptake in muscle tissue was less than 1% ID/g. nih.gov

The following table summarizes the biodistribution of Indium In-111 capromab pendetide in LNCaP tumor-bearing nude mice:

| Tissue | % Injected Dose per Gram (ID/g) |

| Tumor (LNCaP) | 14% (Day 1), 30% (Day 3), 30% (Day 7) |

| Lung | 4-6% |

| Spleen | 4-6% |

| Liver | 4-6% |

| Kidney | 4-6% |

| Muscle | <1% |

This data is based on preclinical studies in nude mice bearing LNCaP tumors. nih.gov

These studies also showed uptake in non-tumor organs such as the liver, spleen, and kidneys, which is expected due to the clearance pathways of monoclonal antibodies. nih.gov The pharmacokinetic profile in humans is characterized by a slow serum clearance rate and a terminal-phase half-life of approximately 67 hours. fda.gov Approximately 10% of the administered radioisotope is excreted in the urine within 72 hours. fda.gov

Organ Uptake and Clearance Profiles

Preclinical biodistribution studies have been conducted to understand how Indium In-111 capromab pendetide distributes throughout the body and is cleared. Studies in LNCaP tumor-bearing nude mice revealed significant uptake in tumor tissues over time. One day after injection, the tumor uptake was approximately 14% of the injected dose per gram (%ID/g), and this increased substantially to 30% ID/g by days three and seven auntminnie.com.

Key non-target organs also showed uptake, though at lower levels than the tumor at later time points. The liver, spleen, lungs, and kidneys showed uptakes in the range of 4-6% ID/g, while muscle tissue had very low uptake of less than 1% ID/g auntminnie.com. This differential uptake is critical for achieving a clear imaging signal from the tumor. The agent demonstrated a terminal-phase half-life of approximately 67 hours, with about 10% of the radioisotope dose being excreted through urine within the first 72 hours preprints.org. Human dosimetry data indicates that the liver receives the highest radiation absorbed dose, followed by the spleen and kidneys, which is consistent with the clearance pathways for monoclonal antibodies patsnap.comauntminnie.com.

Table 1: Biodistribution of Indium In-111 Capromab Pendetide in LNCaP Tumor-Bearing Nude Mice

| Organ | Day 1 (%ID/g) | Day 3 (%ID/g) | Day 7 (%ID/g) |

| Tumor | 14% | 30% | 30% |

| Lung | 4-6% | Not Reported | Not Reported |

| Spleen | 4-6% | Not Reported | Not Reported |

| Liver | 4-6% | Not Reported | Not Reported |

| Kidney | 4-6% | Not Reported | Not Reported |

| Muscle | <1% | Not Reported | Not Reported |

Data sourced from preclinical studies in nude mice auntminnie.com.

Tumor-to-Background Ratios

Effective tumor imaging relies on high tumor-to-background ratios, which signify a strong signal from the tumor compared to surrounding non-target tissues. Preclinical studies with Indium In-111 capromab pendetide have established its ability to achieve contrast between tumor and normal tissues. Based on biodistribution data, the tumor-to-muscle ratio is significant, as tumor uptake reached 30% ID/g while muscle uptake remained below 1% ID/g auntminnie.com. However, the effectiveness of antibody-based agents is sometimes limited by their long circulation half-life, which can result in relatively high background activity from the blood pool creativebiolabs.net. Newer, smaller targeting molecules are being developed with the aim of achieving more rapid blood clearance and consequently higher tumor-to-background ratios at earlier time points creativebiolabs.net.

In Vivo Imaging Modalities

The primary application of Indium In-111 capromab pendetide is for the in vivo imaging of prostate cancer. The Indium-111 radioisotope emits gamma rays, which can be detected externally by a gamma camera creativebiolabs.netpatsnap.com. The main imaging modalities used are:

Planar Scintigraphy : This technique provides two-dimensional images of the distribution of the radiopharmaceutical in the body mdpi.com.

Single-Photon Emission Computed Tomography (SPECT) : SPECT imaging provides a significant advantage over planar imaging by creating three-dimensional, cross-sectional images fda.govwikipedia.org. This allows for better localization of tumors and differentiation from overlying or underlying physiological uptake.

SPECT/CT : The integration of SPECT with computed tomography (CT) further enhances diagnostic accuracy. By fusing the functional SPECT data with the anatomical detail from a CT scan, clinicians can more precisely locate areas of radiotracer uptake within the body, such as in specific lymph nodes or the prostatic fossa mdpi.comnih.gov.

Ex Vivo Analysis

Ex vivo analysis is essential for validating the findings of in vivo imaging. In the context of Indium In-111 capromab pendetide, imaging results from clinical studies are often correlated with histopathology, which is considered the "gold standard". Following an imaging study that identifies potential metastatic disease, surgeons may perform a pelvic lymph node dissection. The removed tissues are then analyzed by a pathologist to confirm the presence or absence of cancer cells. This histologic confirmation is crucial for determining the accuracy, sensitivity, and specificity of the imaging agent patsnap.com.

Additionally, immunohistochemical staining of tissue specimens using the 7E11-C5.3 antibody can be performed ex vivo. This technique confirms the expression of the PSMA target in the malignant tissues and helps to correlate the intensity of the imaging signal with the level of antigen expression nih.gov.

Novel Conjugate Development and Preclinical Assessment

While capromab pendetide was a foundational agent in PSMA-targeted imaging, research has evolved to address some of its limitations, such as its large size and targeting of an intracellular epitope.

Single-Chain Antibody Fragments (scFv)

To improve tumor penetration and hasten clearance from the bloodstream, researchers have developed smaller antibody fragments, such as single-chain variable fragments (scFvs). An scFv is an engineered protein containing the variable regions of the heavy and light chains of an antibody, joined by a flexible linker.

Because the 7E11-C5.3 antibody in capromab pendetide targets an intracellular epitope, it is not ideal for developing scFvs intended to bind to living cells. Therefore, novel scFv development has focused on antibodies that target the extracellular domain of PSMA. For example, a high-affinity anti-PSMA scFv named gy1 has been developed and evaluated preclinically. In vitro studies showed that gy1 specifically binds to PSMA-positive cancer cells and is rapidly internalized. In in vivo studies using xenograft mouse models, fluorescently labeled gy1 demonstrated efficient and specific targeting of PSMA-positive tumors. These smaller fragments hold promise for developing imaging agents with improved pharmacokinetic properties.

Peptidomimetic Ligands

The field of PSMA-targeted agents has seen a significant shift towards the development of small-molecule ligands, which can be considered a form of peptidomimetics. These molecules mimic the structure of natural peptides and are designed to bind with high affinity to the enzymatic active site on the extracellular domain of PSMA.

Instead of developing new conjugates based on pendetide hydrochloride or the capromab antibody, research has predominantly focused on creating novel small-molecule PSMA inhibitors radiolabeled with isotopes suited for Positron Emission Tomography (PET), such as Gallium-68 and Fluorine-18 creativebiolabs.net. These PET agents offer advantages over antibody-based SPECT imaging, including higher resolution and sensitivity, faster tumor uptake, and more rapid clearance from non-target tissues, leading to excellent tumor-to-background ratios creativebiolabs.net. This evolution represents a move away from large antibody constructs toward smaller, highly specific targeting agents for cancer imaging.

Alternative Chelator Scaffolds

In the field of radiopharmaceuticals, the choice of a chelator to securely bind a metallic radionuclide to a targeting peptide is critical. The chelator influences the radiolabeling efficiency, the stability of the resulting radiometal-peptide conjugate, and its pharmacokinetic profile. While pendetide utilizes a derivative of diethylenetriaminepentaacetic acid (DTPA), an acyclic chelator, preclinical research has explored a variety of alternative chelator scaffolds to improve upon the characteristics of DTPA-based agents. These alternatives are primarily macrocyclic chelators, which are known for forming highly stable complexes with radiometals.

Macrocyclic chelators, such as those based on 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), generally form more kinetically inert and thermodynamically stable complexes compared to acyclic chelators like DTPA. nih.gov This enhanced stability is crucial in vivo to prevent the release of the radiometel, which could lead to non-specific radiation exposure to healthy tissues. unm.edu

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

DOTA is one of the most widely studied alternative macrocyclic chelators. Preclinical studies have directly compared the performance of DOTA-conjugated peptides with their DTPA counterparts. For instance, a study comparing ¹¹¹In-labeled DTPA- and DOTA-conjugated bombesin (BN) analogs found that while both were effective, the DOTA-BN analog exhibited the highest uptake of radioactivity in gastrin-releasing peptide (GRP) receptor-positive tissues and higher target-to-blood ratios. snmjournals.orgnih.gov However, the DOTA-conjugated peptides required heating to 100°C for efficient radiolabeling, whereas the DTPA-conjugates could be labeled at room temperature. snmjournals.org In vivo stability is a key advantage of DOTA; it is known that ⁹⁰Y-DTPA-conjugated peptides can be unstable in vivo, in contrast to the stable ⁹⁰Y- and ¹¹¹In-labeled DOTA compounds. unm.edusnmjournals.org Another study on neurotensin analogues also highlighted that DOTA-conjugated peptides could be labeled with high specific activity and were found to be very stable in serum. nih.gov

| Compound | Receptor Binding (IC₅₀, nmol/L) | Pancreas Uptake (%ID/g) | Pancreas-to-Blood Ratio | Labeling Conditions |

|---|---|---|---|---|

| [¹¹¹In-DTPA-Pro¹,Tyr⁴]BN | 2-9 | 0.90 | 529 | Room Temperature |

| [¹¹¹In-DOTA-Pro¹,Tyr⁴]BN | 2-9 | 1.2 | 1269 | 100°C |

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its Derivatives

The triazacyclononane-based chelator NOTA and its derivatives, like NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), have also been extensively evaluated. These chelators are particularly well-suited for labeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga). Studies have shown that NODAGA may offer superior performance to DOTA for ⁶⁸Ga labeling in terms of specific activity, stability, and in vivo biodistribution. mdpi.com

A preclinical evaluation of ⁶⁸Ga-labeled NODAGA- and DOTA-peptide conjugates targeting VPAC1 receptors in breast cancer models demonstrated that the NODAGA-peptide conjugate had significantly higher cell binding affinity in vitro (53.9% vs. 25.8% for the DOTA-peptide). nih.govsnmjournals.org In vivo, the [⁶⁸Ga]NODAGA-peptide showed a higher tumor-to-muscle ratio in PET/CT imaging compared to the [⁶⁸Ga]DOTA-peptide (3.43 vs. 1.84). snmjournals.org Similarly, when comparing NOTA- and DOTA-based pentixafor peptides for imaging the CXCR4 receptor, the NOTA-conjugated version showed a 1.4-fold improved affinity. However, it also exhibited a 9.5-fold decreased uptake in tumors and higher non-specific accumulation in excretory organs, highlighting that the choice of chelator can significantly and sometimes unpredictably alter pharmacokinetics. d-nb.info

| Compound | Cell Binding (BT474 cells) | Tumor-to-Muscle Ratio (in vivo) | Radiochemical Purity |

|---|---|---|---|

| [⁶⁸Ga]NODAGA-peptide | 53.96 ± 0.89 % | 3.43 ± 0.31 | 96.3 ± 0.5 % |

| [⁶⁸Ga]DOTA-peptide | 25.8 ± 1.4 % | 1.84 ± 0.67 | 94.6 ± 1.8 % |

AAZTA (6-[Bis(carboxymethyl)amino]-1,4-bis(carboxymethyl)-6-methyl-1,4-diazepane)

A newer generation of chelators includes AAZTA, which possesses a seven-membered diazepane ring. This "mesocyclic" structure combines properties of both acyclic and macrocyclic chelators, notably allowing for rapid radiolabeling under mild conditions (room temperature and neutral pH), which is beneficial for sensitive biomolecules. nih.govnih.gov AAZTA has been shown to form stable complexes with a variety of radiometals including ⁶⁸Ga, ¹¹¹In, and ¹⁷⁷Lu. nih.gov

In a study comparing AAZTA and DOTA conjugates of a PSMA-targeting ligand, the AAZTA derivative was successfully radiolabeled with ⁶⁸Ga, ⁴⁴Sc, and ¹⁷⁷Lu at room temperature within 5 minutes. nih.govencyclopedia.pub In vitro cellular uptake studies showed a higher accumulation of the AAZTA-containing radioligands compared to their DOTA counterparts. nih.gov Subsequent in vivo studies with LNCaP tumor-bearing mice showed a higher accumulation of the [⁴⁴Sc]Sc-AAZTA derivative in tumors compared to its DOTA analogue (14.98 vs. 7.49 %ID/g, 3 hours post-injection). encyclopedia.pub

HYNIC (6-hydrazinonicotinamide)

The selection of an alternative chelator scaffold is a multifaceted decision. While macrocyclic chelators like DOTA, NOTA, and their derivatives generally offer superior in vivo stability, factors such as the choice of radionuclide, the specific peptide, the required labeling conditions, and the resulting biodistribution profile must all be considered in preclinical evaluations to identify the optimal construct for a given clinical application. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Chelator-Antibody Constructs

The evolution from early chelator-antibody constructs, such as capromab (B1176778) pendetide (B12302954), is marked by a significant shift towards creating more stable, specific, and effective radiopharmaceuticals. Research is intensely focused on both the chelator and the methods of its conjugation to the antibody.

Next-generation chelators are being designed to offer superior thermodynamic stability and kinetic inertness for a wider range of radionuclides, including both diagnostic and therapeutic isotopes. bohrium.combioengineer.org While pendetide hydrochloride is based on diethylenetriaminepentaacetic acid (DTPA), newer polyaminocarboxylate chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have shown enhanced stability for various radiometals. bohrium.comnih.gov Furthermore, novel chelators such as AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methylperhydro-1,4-diazepine) and sarcophagine derivatives are being developed to allow for rapid and efficient radiolabeling under mild conditions, which is crucial for preserving the integrity of sensitive biological targeting molecules. mdpi.com

A pivotal area of advancement is the move from random to site-specific conjugation of these chelators to antibodies. Traditional methods, like those used for capromab pendetide, typically involve the random coupling of the chelator to lysine (B10760008) residues on the antibody. snmjournals.orguzh.ch This can lead to a heterogeneous mixture of products with varying numbers of chelators per antibody, potentially impacting the antibody's immunoreactivity and pharmacokinetic properties. nih.govnih.gov

Modern strategies aim for a homogenous product with a precisely controlled drug-to-antibody ratio (DAR). nih.govnih.gov These innovative techniques include:

Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation.

Enzymatic Conjugation: Enzymes like transglutaminase can be used to attach chelators to specific glutamine residues. snmjournals.org

Glycan Remodeling: The antibody's native glycans can be enzymatically modified to provide a site for chelator attachment. nih.gov

Non-Natural Amino Acids: Incorporating amino acids with unique reactive groups into the antibody sequence enables highly specific conjugation. snmjournals.org

These site-specific methods have been shown in preclinical studies to yield radioconjugates with improved in vivo behavior, including higher tumor uptake and lower off-target accumulation, leading to better imaging contrast and therapeutic efficacy. nih.govnih.gov

| Conjugation Strategy | Description | Potential Advantages |

| Random (e.g., Lysine) | Non-specific attachment of chelators to available lysine residues on the antibody surface. | Simpler chemical process. |

| Site-Specific (e.g., Engineered Cysteines, Enzymatic) | Controlled attachment of chelators to predetermined sites on the antibody. | Homogenous product, preserved immunoreactivity, improved pharmacokinetics. |

| Glycan Remodeling | Modification of the antibody's glycan structures to create specific conjugation points. | Site-specific conjugation away from the antigen-binding site. |

| Non-Natural Amino Acids | Incorporation of amino acids with unique functional groups for highly specific bioconjugation. | Precise control over conjugation site and stoichiometry. |

Advanced Preclinical Imaging and Theranostic Applications

Building on the diagnostic imaging foundation of ¹¹¹In-capromab pendetide, current research is heavily invested in "theranostics," an approach that combines therapy and diagnostics using the same molecular target. This paradigm shift is largely driven by the development of radioligands that target the extracellular domain of PSMA, which is more accessible in viable tumor cells than the intracellular epitope targeted by capromab. snmjournals.org

Preclinical studies are exploring a wide array of radionuclides for both imaging and therapeutic purposes. For imaging, positron emission tomography (PET) has largely superseded the single-photon emission computed tomography (SPECT) used for ¹¹¹In-capromab pendetide, due to its higher sensitivity and resolution. Radionuclides such as Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) are commonly used for PET imaging of PSMA-expressing tumors.

For therapeutic applications, radionuclides that emit alpha or beta particles are being conjugated to PSMA-targeting molecules.

Beta emitters , such as Lutetium-177 (¹⁷⁷Lu), have a longer range of action, making them suitable for treating larger tumors. nih.govacs.org

Alpha emitters , like Actinium-225 (²²⁵Ac), deliver high-energy radiation over a very short distance, making them highly effective for killing isolated cancer cells or small micrometastases with minimal damage to surrounding healthy tissue. nih.gov

Preclinical research has demonstrated that these next-generation PSMA-targeted radiopharmaceuticals can lead to significant tumor regression and prolonged survival in animal models of prostate cancer. acs.org These promising results have paved the way for numerous clinical trials, fundamentally changing the management of advanced prostate cancer.

Elucidating Complex Biological Interactions of Radioconjugates

A deeper understanding of the in vivo fate of radioconjugates is crucial for designing safer and more effective agents. Research in this area focuses on the entire biological journey of the radiopharmaceutical, from administration to excretion. ascopubs.orgresearchgate.net

Upon binding to its target antigen on the cancer cell surface, the radioconjugate is typically internalized through receptor-mediated endocytosis. The subsequent intracellular trafficking and metabolism of the radioconjugate determine the retention of the radionuclide within the tumor cell, which is critical for therapeutic efficacy. The design of the linker between the chelator and the targeting molecule plays a significant role here. Non-cleavable linkers generally require the complete degradation of the antibody within the lysosome to release the radiolabeled component, which can lead to longer retention times. nih.govnih.gov

A key area of investigation is the "bystander effect," where the radiation emitted from a targeted cell kills adjacent, non-targeted tumor cells. This is particularly relevant for heterogeneous tumors where not all cells may express the target antigen. The choice of radionuclide is critical in this context, with the longer path length of beta particles potentially inducing a more pronounced bystander effect compared to the very short range of alpha particles.

Furthermore, researchers are actively studying the biodistribution and clearance of these radioconjugates to minimize off-target toxicity. For instance, high uptake of PSMA-targeted agents in the salivary glands and kidneys is a known challenge. mdpi.comnih.gov Strategies to mitigate this, such as co-administration of inhibitors or modifying the linker and chelator to alter the molecule's pharmacokinetic properties, are under active investigation. nih.gov

Innovative Synthesis and Conjugation Strategies

The advancement of radiopharmaceuticals is intrinsically linked to innovations in synthetic and conjugation chemistry. Researchers are continuously developing more efficient, reliable, and scalable methods for producing these complex molecules.

In the realm of synthesis, novel approaches for creating bifunctional chelators, including DTPA derivatives, are being explored. These methods aim to improve reaction yields and provide greater control over the regioselectivity of the synthesis, ensuring that the chelator has the correct orientation for both stable metal chelation and effective conjugation to the targeting molecule. nih.govosti.govnih.gov High-yield synthetic procedures using monoreactive DTPA derivatives have been developed to overcome the low yields associated with traditional methods. nih.gov

Bioconjugation chemistry has seen a surge of innovation, moving beyond traditional methods to more sophisticated "click chemistry" reactions and other bioorthogonal strategies. snmjournals.orguzh.ch These reactions are highly specific, efficient, and can be performed in aqueous solutions under mild conditions, making them ideal for use with sensitive biological molecules like antibodies. The development of new linker technologies is also a major focus. These linkers are designed not only to securely attach the chelator to the antibody but also to be stable in circulation and release the radionuclide at the target site. ridgebio.com

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Pendetide hydrochloride in radiopharmaceutical research?

This compound, often used in radiolabeling (e.g., with Indium-111 for diagnostic imaging), requires precise synthesis protocols. Key steps include:

- Chelation optimization : Adjusting pH and temperature to ensure efficient binding of radionuclides like In-111 to the pendetide backbone .

- Characterization : Techniques such as HPLC (for purity), mass spectrometry (for molecular weight confirmation), and radiochemical yield analysis via gamma counting .

- Quality control : Sterility testing and endotoxin limits per USP guidelines, critical for injectable formulations .

Basic: How do researchers evaluate the stability of this compound under varying storage conditions?

Stability studies involve:

- Accelerated degradation tests : Exposing the compound to heat, light, and humidity to predict shelf-life.

- Analytical monitoring : Using UV-Vis spectroscopy and radiometric assays to track decomposition products .

- Protocol standardization : Referencing SOPs for handling hygroscopic or light-sensitive compounds, such as those outlined for Amantadine hydrochloride .

Advanced: What experimental designs are optimal for assessing the biodistribution of In-111-labeled this compound in preclinical models?

- Animal models : Rodents are commonly used, with tissue sampling at timed intervals post-injection to quantify radiotracer uptake (e.g., via gamma scintigraphy) .

- Control groups : Comparing labeled vs. unlabeled Pendetide to isolate nonspecific binding.

- Data normalization : Correcting for organ weight and background radiation, with statistical analysis (ANOVA) to address variability .

Advanced: How can researchers resolve contradictions in radiochemical purity data between batch productions?

- Root-cause analysis : Investigate variables like reagent lot differences, pH fluctuations, or temperature deviations during synthesis.

- Method validation : Replicate experiments using standardized protocols (e.g., USP guidelines) and cross-validate with independent labs .

- Statistical tools : Apply regression models to identify correlations between process parameters and purity outcomes .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE requirements : Nitrile gloves and lab coats, validated via manufacturer compatibility charts (e.g., Ansell Chemical Resistance Guide) .

- Engineering controls : Fume hoods for powder handling and spill containment kits.

- Training documentation : Mandatory SOP review and emergency procedure drills, as per institutional safety guidelines .

Advanced: What strategies improve the radiolabeling efficiency of this compound with In-111 while minimizing side products?

- Chelator-to-metal ratio optimization : Titrate In-111 concentrations to avoid excess unbound radionuclides.

- Buffering agents : Use acetate buffers (pH 5–6) to enhance chelation kinetics.

- Post-labeling purification : Gel filtration chromatography to isolate the desired complex .

Basic: How should researchers formulate a hypothesis-driven research question on this compound’s mechanism of action?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does Pendetide’s chelation site geometry influence In-111 binding affinity in tumor-targeting applications?” .

- Literature gap analysis : Compare prior studies on analogous radiopharmaceuticals (e.g., Capromab pendetide) to identify unresolved mechanistic questions .

Advanced: What methodologies address interspecies variability in pharmacokinetic studies of this compound?

- Allometric scaling : Adjust dosages based on body surface area differences between rodents and humans.

- Compartmental modeling : Use software like WinNonlin to simulate distribution and clearance rates across species .

- Meta-analysis : Aggregate data from published studies to identify trends in interspecies discrepancies .

Basic: What statistical approaches are recommended for analyzing biodistribution data in this compound studies?

- Non-parametric tests : Mann-Whitney U tests for non-normal data distributions.

- Correction for multiple comparisons : Bonferroni adjustment to reduce Type I errors.

- Graphical representation : Heatmaps or box plots to visualize organ-specific uptake patterns .

Advanced: How can researchers design a comparative study evaluating this compound against newer radiopharmaceutical agents?

- Endpoint selection : Focus on metrics like target-to-background ratio, dosimetry, and clinical detectability.

- Blinded analysis : Ensure unbiased data interpretation by masking sample identities during evaluation.

- Ethical considerations : Adhere to institutional review board (IRB) protocols for human or animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.